Cobalt(III) fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
CAS No. |
10026-18-3 |
|---|---|
Molecular Formula |
CoF3 |
Molecular Weight |
115.92840 g/mol |
IUPAC Name |
cobalt(3+);trifluoride |
InChI |
InChI=1S/Co.3FH/h;3*1H/q+3;;;/p-3 |
InChI Key |
WZJQNLGQTOCWDS-UHFFFAOYSA-K |
SMILES |
F[Co](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Co+3] |
Other CAS No. |
10026-18-3 |
Synonyms |
cobalt trifluoride CoF3 |
Origin of Product |
United States |
Significance in Contemporary Inorganic and Organic Synthesis Research
The high reactivity of Cobalt(III) fluoride (B91410) makes it a valuable reagent in both inorganic and organic chemistry, primarily as a strong fluorinating agent. wikipedia.orgscbt.com Its ability to replace hydrogen atoms with fluorine atoms in hydrocarbons has been a cornerstone of organofluorine chemistry. wikipedia.orgchemchart.com
In a typical reaction, CoF₃ is used as a slurry to convert hydrocarbons into perfluorocarbons, with cobalt(II) fluoride (CoF₂) formed as a byproduct. wikipedia.org This process is often carried out at elevated temperatures. The reaction can be summarized as follows:
2 CoF₃ + R-H → 2 CoF₂ + R-F + HF wikipedia.org
This method, while effective, can sometimes lead to rearrangements and other side reactions. wikipedia.org A related and more selective reagent is potassium tetrafluorocobaltate(III) (KCoF₄). wikipedia.org
Beyond simple fluorination, CoF₃ is employed in more nuanced synthetic strategies. For instance, it is used in the oxidative demethylation of 1,4-dimethoxynaphthalene and 1,4-dimethoxybenzene derivatives to produce the corresponding naphthoquinone and benzoquinone derivatives. oakwoodchemical.com It also facilitates the efficient oxidative N-dearylation of N-alkoxyphenyl-β-lactams to yield N-unsubstituted β-lactams. oakwoodchemical.com
The catalytic potential of cobalt(III) complexes is also an active area of research. In situ-generated cobalt(III) catalysts have been evaluated for the synthesis of acyl fluorides from benzoyl chlorides, demonstrating a mild and effective protocol for this transformation. rsc.org Furthermore, cobalt-catalyzed intramolecular C-H fluorination of N-fluoroamides has been achieved, where in situ formed cobalt fluorides act as latent radical fluorinating agents. researchgate.net
Role in Advanced Materials Science Innovation
The unique properties of Cobalt(III) fluoride (B91410) extend its utility into the realm of advanced materials science, with notable applications in energy storage and the creation of specialized materials.
One of the most promising areas of application is in battery technology. chemimpex.com CoF₃ is being investigated as a cathode material in lithium-ion batteries. researchgate.net Its high theoretical capacity and working potential of 3.54 V vs. Li/Li⁺ make it an attractive candidate. researchgate.net The electrochemical reaction in a lithium battery involves a conversion process. researchgate.net Research has focused on synthesizing nano-sized CoF₃ powders to improve electrochemical performance. researchgate.net Additionally, composites such as sodium cobalt fluoride/reduced graphene oxide (NaCoF₃/rGO) are being developed as cathode materials to enhance reversible capacity and electron transfer. nih.gov The broader field of fluoride-ion batteries, which utilize the shuttle of fluoride ions as charge carriers, also presents potential applications for cobalt fluorides, offering high theoretical energy densities. wikipedia.orgbohrium.com
In addition to energy storage, Cobalt(III) fluoride plays a role in the synthesis of magnetic materials. chemimpex.com These materials are crucial for applications in data storage and magnetic resonance imaging (MRI). chemimpex.com The compound also serves as a precursor in the preparation of other cobalt-containing materials, such as cobalt oxides and advanced ceramics. chemimpex.com
Historical Trajectories of Academic Investigation of Cobalt Iii Fluoride
Direct Fluorination Routes
Direct fluorination involves the reaction of a suitable cobalt precursor with elemental fluorine at elevated temperatures. This method is effective but requires careful control of reaction conditions to achieve the desired product and prevent decomposition.
The synthesis of this compound can be achieved through the direct fluorination of anhydrous cobalt(II) chloride. wikipedia.org In this redox reaction, elemental fluorine oxidizes both the cobalt(II) ion to cobalt(III) and the chloride ion to elemental chlorine. wikipedia.org The general chemical equation for this conversion is:
2CoCl₂ + 3F₂ → 2CoF₃ + 2Cl₂ chemicalbook.com
This reaction is typically conducted at elevated temperatures, with sources reporting conditions ranging from 250°C to 400°C. wikipedia.orgchemicalbook.comstudfile.net
This compound can also be prepared by the direct action of elemental fluorine on cobalt(II) fluoride or cobalt oxides. wikipedia.orgchemicalbook.com The fluorination of cobalt(II) fluoride is a common and straightforward method to produce high-purity this compound. chemicalbook.com
The reaction proceeds as follows:
2CoF₂ + F₂ → 2CoF₃ chemicalbook.com
Similarly, cobalt oxides such as cobalt(II) oxide (CoO) or mixed-oxidation state oxides like cobalt(II,III) oxide (Co₃O₄) can serve as precursors. wikipedia.orgchemicalbook.comup.ac.za Research has shown that when using Co₃O₄, the reaction with fluorine gas effectively forms CoF₃. researchgate.net
The optimization of reaction conditions, particularly temperature and pressure, is critical for the successful synthesis of this compound. The temperature must be high enough to facilitate the reaction but low enough to prevent the thermal decomposition of the product back into cobalt(II) fluoride and fluorine gas. chemicalbook.com This decomposition can begin at temperatures above 350°C. chemicalbook.com Studies indicate that fluorination reactions should be conducted under dry conditions and at temperatures below 600°C to limit both decomposition and sublimation of the final product. up.ac.za
Specific investigations have identified ideal isothermal conditions for various precursors. For the reaction of Co₃O₄ with fluorine, the ideal temperature was found to be 300°C, while the fluorination of CoF₂ to CoF₃ is ideally performed at 400°C. up.ac.zaresearchgate.net A general temperature range of 300°C to 400°C is often cited for direct fluorination of cobalt(II) chloride, cobalt(II) fluoride, or cobalt oxides. chemicalbook.comstudfile.net In some preparations, pressure is also a key parameter; one method involves introducing fluorine gas until a pressure of 2 kg is reached and maintained throughout the reaction. guidechem.com
| Precursor | Reagent | Reported Temperature (°C) | Reference |
|---|---|---|---|
| Cobalt(II) Chloride (CoCl₂) | Fluorine (F₂) | 250 - 400 | wikipedia.orgchemicalbook.comstudfile.net |
| Cobalt(II,III) Oxide (Co₃O₄) | Fluorine (F₂) | 300 | up.ac.zaresearchgate.net |
| Cobalt(II) Fluoride (CoF₂) | Fluorine (F₂) | 400 | up.ac.za |
Alternative Fluorination Pathways
Alternative routes to this compound exist, utilizing different fluorinating agents or multi-step processes. These methods can offer advantages in terms of cost, safety, or reaction control.
Powerful interhalogen compounds can serve as effective fluorinating agents for the synthesis of this compound. The compound can be prepared by treating cobalt(II) chloride with either chlorine trifluoride (ClF₃) or bromine trifluoride (BrF₃). wikipedia.org These highly reactive reagents can fluorinate metal chlorides, in some cases even at room temperature, providing an alternative to the direct use of elemental fluorine. wikipedia.orgresearchgate.net
A more cost-effective strategy for synthesizing this compound involves a two-step, or sequential, fluorination process. up.ac.za This route is particularly useful when starting from less expensive oxide precursors like Co₃O₄. up.ac.za In the first step, the cobalt oxide is reacted with anhydrous hydrogen fluoride (HF) at a high temperature to produce cobalt(II) fluoride (CoF₂). up.ac.zaresearchgate.net The reaction of Co₃O₄ with HF to form CoF₂ has been found to be ideal at 500°C. up.ac.zaresearchgate.net
The resulting cobalt(II) fluoride is then subsequently fluorinated in a second step using elemental fluorine to yield the final this compound product. up.ac.za This sequential approach reduces the total amount of the more expensive elemental fluorine required for the synthesis, as it is only used for the final oxidation step. up.ac.za One patented method also describes a sequential process where a precursor mixture is first reacted with anhydrous hydrogen fluoride and then with fluorine gas. guidechem.com
| Step | Precursor | Reagent | Product | Ideal Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 1 | Cobalt(II,III) Oxide (Co₃O₄) | Hydrogen Fluoride (HF) | Cobalt(II) Fluoride (CoF₂) | 500 | up.ac.zaresearchgate.net |
| 2 | Cobalt(II) Fluoride (CoF₂) | Fluorine (F₂) | This compound (CoF₃) | 400 | up.ac.za |
Synthesis of Derivatized and Complex this compound Species
The synthesis of derivatized and complex this compound species represents a significant area of research, enabling the fine-tuning of the compound's properties for various applications. These advanced synthetic methodologies allow for the introduction of specific organic or inorganic ligands, leading to novel structures with unique reactivity. This section details the synthesis of two important classes of such compounds: perfluoroalkyl this compound complexes and dinuclear this compound complexes.
Perfluoroalkyl this compound Complexes
The introduction of perfluoroalkyl groups to this compound centers yields a class of organometallic compounds with significant potential in catalysis and materials science. Research has led to the successful synthesis and characterization of several such complexes.
A general method for synthesizing perfluoroalkyl this compound complexes with the formula CpCo(RF)(F)(L) (where Cp = η⁵-cyclopentadienyl, RF = CF₃ and CF₂CF₃, and L = PPh₃ and PPh₂Me) involves the reaction of the corresponding perfluoroalkyl cobalt(III) iodide complexes with silver(I) fluoride (AgF). acs.org The reaction is typically carried out in dichloromethane (B109758) at room temperature in the absence of light for approximately 20 hours, resulting in the formation of dark-green solid products in isolated yields ranging from 68% to 91%. acs.org
Four specific perfluoroalkyl this compound complexes have been synthesized and extensively characterized using elemental analysis, multinuclear NMR spectroscopy, X-ray crystallography, and powder X-ray diffraction. colab.wsnih.gov A notable feature of these complexes is their remarkable ¹⁹F NMR chemical shifts for the cobalt-bound fluoride, which range from -716 to -759 ppm. acs.orgcolab.wsnih.gov Computational studies have been employed to understand the paramagnetic and diamagnetic contributions to these shifts. acs.orgcolab.wsnih.gov
These perfluoroalkyl this compound complexes have demonstrated catalytic activity in the fluorination of p-toluoyl chloride. acs.orgcolab.wsnih.gov Furthermore, the abstraction of a fluoride ion from these complexes leads to the selective formation of cobalt difluorocarbene complexes. colab.wsnih.gov This reactivity is significant as it demonstrates the potential for elongating a perfluoroalkyl chain through difluorocarbene insertion, opening avenues for the synthesis of fluorinated small molecules and fluoropolymers. colab.wsnih.gov
Table 1: Synthesis and Characterization of Perfluoroalkyl this compound Complexes
| Complex Formula | Synthetic Method | Yield (%) | Key Characterization Data (¹⁹F NMR, Co-F) |
|---|---|---|---|
| CpCo(CF₃)(F)(PPh₃) | CpCo(CF₃)(I)(PPh₃) + AgF | 68-91 | -716 to -759 ppm |
| CpCo(CF₃)(F)(PPh₂Me) | CpCo(CF₃)(I)(PPh₂Me) + AgF | 68-91 | -716 to -759 ppm |
| CpCo(CF₂CF₃)(F)(PPh₃) | CpCo(CF₂CF₃)(I)(PPh₃) + AgF | 68-91 | -716 to -759 ppm |
| CpCo(CF₂CF₃)(F)(PPh₂Me) | CpCo(CF₂CF₃)(I)(PPh₂Me) + AgF | 68-91 | -716 to -759 ppm |
Dinuclear this compound Complexes
Dinuclear this compound complexes, characterized by two cobalt centers bridged by fluoride ligands, represent another important class of derivatized species. A key example is the anionic bridging fluoride dimer [(C₂F₅)₃Co(μ-F)]₂²⁻. osti.govosti.gov
The synthesis of this dinuclear complex starts from the versatile tris(perfluoroethyl) cobalt(III) precursor, [fac-(MeCN)₃Co(C₂F₅)₃]. osti.govosti.govresearchgate.net The reaction of this precursor with [NMe₄]F in tetrahydrofuran (B95107) (THF) at room temperature, followed by a counter-ion exchange with [PPh₄]Cl, yields the dinuclear complex [PPh₄]₂[((C₂F₅)₃Co(μ-F))₂] as an isolable solid. osti.govresearchgate.net Attempts to isolate the complex with the NMe₄⁺ counter-ion without the presence of [PPh₄]Cl were not successful. osti.gov
This novel fluoro-organometallic cobalt(III) complex has been thoroughly characterized by various analytical techniques, including NMR and UV-vis spectroscopies, X-ray crystallography, cyclic voltammetry, and computational methods. osti.govosti.gov In the solid state, the complex adopts a square pyramidal geometry around each cobalt center, with the bridging fluorides located at the base of the pyramid. osti.gov The trans-influence of the bridging fluoride ligands is evident in the elongation of the cobalt-carbon bonds situated opposite to them. osti.gov
Solution-state studies using NMR and UV-Vis spectroscopy have revealed that the dinuclear complex exhibits dynamic behavior in strongly coordinating solvents like acetonitrile, which is consistent with solvent coordination. osti.govresearchgate.net In contrast, a more static structure is observed in weakly coordinating solvents such as dichloromethane, suggesting the dimer maintains its structure in such environments. osti.govosti.govresearchgate.net
Table 2: Synthesis and Properties of a Dinuclear this compound Complex
| Complex | Precursor | Reagents | Solvent | Key Structural Feature |
|---|---|---|---|---|
| [PPh₄]₂[((C₂F₅)₃Co(μ-F))₂] | [fac-(MeCN)₃Co(C₂F₅)₃] | 1. [NMe₄]F 2. [PPh₄]Cl | THF | Anionic dimer with two bridging fluoride ligands |
Crystallographic Investigations
Crystallography provides fundamental insights into the atomic arrangement and bonding within solid-state materials. For this compound, investigations have focused on its anhydrous form and, to a lesser extent, its hydrated or complexed derivatives.
Anhydrous this compound (CoF3) crystallizes in the rhombohedral crystal system, adopting a structure analogous to that of aluminium trifluoride (AlF3) wikipedia.org. This motif is characterized by a three-dimensional network of corner-sharing [CoF6] octahedra. In this structure, each cobalt atom is octahedrally coordinated by six fluoride ions, with Co–F bond lengths reported around 189 pm wikipedia.org. Each fluoride ion acts as a bridging ligand, connecting two cobalt centers. The rhombohedral unit cell parameters for anhydrous CoF3 have been described with a lattice constant of approximately 527.9 pm and an angle α of 56.97° wikipedia.org. This structural similarity to AlF3, which also features a rhombohedral structure based on distorted AlF6 octahedra, highlights a common packing arrangement for trivalent metal trifluorides wikipedia.orgresearchgate.net.
While detailed crystallographic data for specific hydrates of CoF3 are not as widely published as for the anhydrous form, research into cobalt-fluorine chemistry includes studies on various cobalt complexes. For instance, studies on perfluoroalkyl this compound complexes have utilized X-ray crystallography to determine the structures of these organometallic compounds, revealing specific coordination environments and bonding characteristics nih.govresearchgate.netresearchgate.netacs.orgosti.gov. These studies often involve cobalt(III) centers coordinated by perfluoroalkyl groups and fluoride ligands, sometimes forming dimeric structures with bridging fluoride ions osti.gov. Mixed-metal fluoride hydrates, such as M2+AlF5(H2O)7 (where M2+ = Co2+), have been synthesized and characterized, revealing complex layered structures stabilized by hydrogen bonding between coordinated water molecules and fluoride ions mdpi.com. These studies, while not directly on CoF3 hydrates, illustrate the principles of structural characterization for cobalt-fluoride-containing materials.
X-ray diffractometry (XRD) is a cornerstone technique for elucidating the solid-state structures of crystalline materials like this compound. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are employed. PXRD is valuable for identifying crystalline phases and determining unit cell parameters, particularly when single crystals are difficult to obtain or for bulk material characterization osti.govnih.gov. SCXRD provides more detailed atomic-level information, including precise bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice osti.govosti.govwikipedia.orgresearchgate.net. Studies on related metal fluorides, such as aluminum trifluoride, have successfully utilized XRD to determine their rhombohedral crystal structures and refine atomic positions, confirming the corner-sharing octahedral network researchgate.netresearchgate.net. Research on perfluoroalkyl this compound complexes has also relied on X-ray crystallography to confirm their proposed structures, including the coordination geometry around the cobalt center and the arrangement of ligands nih.govosti.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers crucial insights into the electronic environment of specific nuclei, providing information about bonding, coordination, and molecular dynamics. For this compound and its complexes, 19F NMR is particularly informative.
Fluorine-19 (19F) NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the high receptivity of the 19F nucleus and its wide chemical shift range wikipedia.orgthermofisher.combiophysics.org. Studies on perfluoroalkyl this compound complexes have reported remarkable 19F NMR chemical shifts for the fluoride ligands, typically in the range of -716 to -759 ppm nih.govresearchgate.netacs.org. These highly deshielded shifts are indicative of the strong electron-withdrawing nature of the cobalt(III) center and the specific coordination environment. Computational studies have been employed to analyze these chemical shifts, extracting paramagnetic and diamagnetic contributions to understand the electronic structure nih.govacs.orgacs.org. The wide chemical shift dispersion of 19F NMR allows for the resolution of distinct fluorine environments within complex molecules, aiding in structural assignments and the study of chemical processes wikipedia.orgthermofisher.combiophysics.org.
Beyond 19F NMR, multinuclear NMR spectroscopy can provide a more comprehensive understanding of this compound complexes. This includes observing other NMR-active nuclei present in the complex, such as 1H, 13C, or other metal nuclei if applicable. For instance, research on perfluoroalkyl this compound complexes has utilized multinuclear NMR spectroscopy, alongside X-ray crystallography and elemental analysis, for complete characterization nih.govresearchgate.netresearchgate.netacs.orgosti.gov. These studies help to confirm the presence and connectivity of organic ligands, solvent molecules, and the cobalt-fluoride core. Dynamic processes in solution, such as solvent coordination or ligand exchange, can also be investigated using variable-temperature NMR techniques osti.gov.
Dynamic Processes in Solution via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating molecular dynamics in solution. For this compound or its complexes, NMR can reveal information about ligand exchange, structural rearrangements, or solvent coordination.
One study involving a dinuclear cobalt(III) bridging fluoride dimer, [(C₂F₅)₃Co(μ-F)]₂²⁻, demonstrated solvent-dependent dynamic processes in solution osti.gov. In strongly coordinating acetonitrile, this complex exhibited dynamic processes on the NMR timescale, consistent with solvent coordination. In contrast, in weakly coordinating dichloromethane, a more static structure was observed, indicating that the dimer retained its structure in the solution state osti.gov. The absence of ³JFF coupling in the ¹⁹F NMR spectrum of this complex suggested line broadening due to square pyramidal/trigonal bipyramidal interconversions or rotational averaging of coupling constants osti.gov. These observations highlight how NMR can probe the dynamic behavior of this compound species in different solvent environments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is crucial for understanding the electronic structure of transition metal complexes, including this compound species, by analyzing their absorption of ultraviolet and visible light. This technique reveals information about electronic transitions and can be used to monitor changes in solution over time.
The UV-Vis spectra of cobalt(III) compounds typically exhibit characteristic absorption bands arising from electronic transitions within the d-orbitals of the cobalt ion, influenced by the surrounding ligands and coordination geometry semanticscholar.orgresearchgate.netresearchgate.net. For this compound, specific spectral signatures would relate to the electronic configuration of Co³⁺ (d⁶).
In studies of other cobalt(III) complexes, such as [Co(bpy)₃]³⁺, UV-Vis spectra show absorption bands assigned to ligand-to-metal charge transfer (LMCT) transitions semanticscholar.orgresearchgate.net. For instance, bands at 341 nm and 475 nm were assigned to ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions, respectively semanticscholar.org. These types of transitions are indicative of the electronic environment around the cobalt center. Research on various Co³⁺ fluorides, like Cs₂NaCoF₆, Li₃CoF₆, CsCoF₄, and CoF₃ itself, shows absorption bands related to crystal-field transitions of Co³⁺ from its high-spin ⁵T₂ ground state to the ⁵E excited state, often split by Jahn-Teller effects researchgate.net. For CoF₃, these bands were observed at 1.37 and 1.75 eV researchgate.net.
Time-dependent UV-Vis spectroscopy can monitor kinetic processes in solution, such as ligand exchange, decomposition, or structural changes. By observing how the absorption spectrum evolves over time, researchers can gain insights into the rates and mechanisms of these dynamic processes uu.nl.
As mentioned in the NMR section, studies on dinuclear cobalt(III) bridging fluoride dimers have also utilized UV-Vis spectroscopy to investigate solution dynamics osti.gov. In strongly coordinating solvents, the observed spectral changes over time can correlate with dynamic processes, such as solvent coordination or structural rearrangements, complementing NMR findings osti.gov.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides information about the molecular structure, bonding, and functional groups present in a compound.
ATR-FTIR is a surface-sensitive technique that allows for the analysis of solid or liquid samples with minimal preparation. It is used to identify characteristic vibrational modes and functional groups, aiding in the identification and characterization of compounds.
Research on the synthesis of this compound has employed ATR-FTIR spectroscopy for product characterization researchgate.netup.ac.zaafricaresearchconnects.comresearchgate.net. For example, ATR-FTIR was used to characterize reaction products formed during the synthesis of CoF₃ from cobalt oxides and hydrogen fluoride or fluorine gas researchgate.netup.ac.za. The spectra obtained helped confirm the formation of cobalt fluorides and provided insights into the chemical transformations occurring during the synthesis process researchgate.netup.ac.zaafricaresearchconnects.com. Studies involving cobalt(III) poly(acrylate) salts also utilized FTIR to study the chemical reactions between poly(acrylic acid) and this compound, observing shifts in characteristic bands like C=O stretching, indicating the formation of metal-carboxylate bonds researchgate.netresearchgate.net.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and determining the structure of molecules based on their unique vibrational fingerprints. For this compound, IR spectroscopy can help assign specific vibrational modes associated with the Co-F bonds and any coordinated ligands or water molecules.
In the context of cobalt(III) chemistry, IR spectroscopy has been used to identify characteristic vibrations. For example, in the characterization of a hexaminocobalt(III) chloride complex, FTIR spectra revealed bands attributed to the stretching and deformation of the NH₃ molecule semanticscholar.org. While direct IR assignments for CoF₃ itself are less commonly detailed in general literature compared to its complexes, the technique is broadly applied to confirm the presence of specific bonds and structural motifs in cobalt-containing materials semanticscholar.orgresearchgate.netmdpi.comsci-hub.se. For instance, studies on related cobalt(III) compounds often report characteristic metal-ligand vibrations, which would include Co-F stretches if present and detectable.
Compound List:
this compound (CoF₃)
Dinuclear cobalt(III) bridging fluoride dimer [(C₂F₅)₃Co(μ-F)]₂²⁻
Hexaminocobalt(III) chloride [Co(NH₃)₆]Cl₃
Cobalt(III) oxide (Co₃O₄)
Cobalt(II) fluoride (CoF₂)
Cobalt(III) poly(acrylate)
Poly(acrylic acid) (PAA)
Perfluoroalkyl this compound complexes
Cobalt(III) bis(perfluoroalkyl)complexes
Cs₂NaCoF₆
Li₃CoF₆
CsCoF₄
Powder X-ray Diffraction (PXRD) for Material Characterization
Research indicates that anhydrous this compound crystallizes in a structure analogous to aluminum trifluoride (AlF₃) and vanadium trifluoride (VF₃) chemicalbook.comwikipedia.org. This structure is typically described as belonging to the rhombohedral crystal system, often indexed within the hexagonal setting chemicalbook.comwikipedia.org. Specifically, studies have identified the space group as R3c chemicalbook.com. The precise lattice parameters derived from crystallographic analyses, which are often underpinned by PXRD data, define the fundamental building blocks of the crystal lattice. These parameters are critical for confirming the material's identity and for understanding its physical properties.
Table 1: Crystallographic Data for this compound (CoF₃)
| Parameter | Value | Source |
| Crystal System | Rhombohedral / Hexagonal | chemicalbook.comwikipedia.org |
| Space Group | R3c | chemicalbook.com |
| Lattice Parameter 'a' | 0.504 nm (5.04 Å) | chemicalbook.com |
| Lattice Parameter 'b' | 0.504 nm (5.04 Å) | chemicalbook.com |
| Lattice Parameter 'c' | 1.322 nm (13.22 Å) | chemicalbook.com |
| Angle 'α' | 90° | chemicalbook.com |
| Angle 'β' | 90° | chemicalbook.com |
| Angle 'γ' | 120° | chemicalbook.com |
| Unit Cell Volume | 0.2903 nm³ | chemicalbook.com |
| Alternative 'a' | 0.5279 nm (5.279 Å) | wikipedia.org |
| Alternative 'α' | 56.97° | wikipedia.org |
PXRD analysis is vital for verifying that a synthesized sample corresponds to the expected CoF₃ structure and phase purity. Deviations in the diffraction pattern, such as the appearance of unexpected peaks or shifts in peak positions, can indicate the presence of impurities, amorphous content, or alternative crystalline phases, such as cobalt(II) fluoride (CoF₂) nist.gov or other cobalt oxyfluorides academie-sciences.fr. The characteristic diffraction peaks, determined by the specific arrangement of atoms within the unit cell and the lattice parameters, serve as a fingerprint for this compound. While specific experimental peak lists for CoF₃ are not detailed in the general literature, the established crystallographic data allows for the simulation and comparison of expected PXRD patterns, thereby enabling robust material identification and quality control in research and development.
Compound Names Mentioned:
this compound
Cobalt trifluoride
CoF₃
Cobaltic fluoride
Cobalt(II) fluoride
Cobalt(II,III) oxide
Cobalt(II) oxide
Cobalt(III) chloride
Hexaamminecobalt(III) chloride
Aluminum trifluoride
Vanadium trifluoride
Ammonium (B1175870) cobalt trifluoride ((NH₄)CoF₃)
Potassium cobalt trifluoride (KCoF₃)
Iron(III) fluoride
Manganese(III) fluoride
Manganese(II) fluoride
Cobalt aluminate
Cobalt difluoride
Cobalt phosphide (B1233454)
Cobalt oxyfluoride
Theoretical and Computational Chemistry Approaches to Cobalt Iii Fluoride Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic and structural properties of transition metal compounds, including those involving cobalt and fluorine. Its ability to balance accuracy and computational cost makes it suitable for studying complex systems like Cobalt(III) fluoride (B91410).
Computational studies have been instrumental in characterizing the fundamental structure and energetics of Cobalt(III) fluoride and its related compounds. For instance, DFT calculations on cluster models of perovskite-type KCoF₃ have been performed to understand its structural distortions and energy profiles researchgate.net. Pure this compound (CoF₃) has been described computationally as having a structure that crystallizes in the monoclinic C2/c space group, featuring corner-sharing CoF₆ octahedra materialsproject.org. These octahedra exhibit varying Co-F bond distances, ranging from 1.86 to 1.98 Å, with corner-sharing octahedral tilt angles between 0° and 1° materialsproject.org. DFT calculations, such as the OPBE-D3 functional, have also been employed to confirm experimental structural findings for cobalt complexes, providing insights into their geometries nsf.gov. Furthermore, advanced computational methods like DLPNO-CCSD(T) and DFT are used to assess spin-state energetics for Co(III) complexes, which is crucial for understanding their reactivity and stability researchgate.net.
The spin state of Cobalt(III) is a critical determinant of its magnetic properties. DFT, particularly spin-polarized variants, is adept at analyzing these spin states and predicting magnetic behavior. For the perovskite-type KCoF₃, cluster model calculations using spin-polarized Hartree-Fock (UHF) and hybrid-density functional theory (HUDFT) have been used to examine spin states, considering ligand field effects through spin density, charge density, total energy, and effective exchange integrals researchgate.net. These studies indicate that the spin state of KCoF₃ can change with temperature shifts researchgate.net. Experimental magnetic ordering for CoF₃ has been predicted as antiferromagnetic, with a total magnetization of 0.00 µB/f.u. materialsproject.org. DFT calculations have also been consistent with experimental magnetic studies for Co(II) complexes, linking fluoride as a weak field ligand to high-spin configurations, a principle that informs the understanding of cobalt's electronic states in fluoride environments nsf.gov. For example, calculations have provided total energies and total spin angular momenta for both low-spin (LS) and high-spin (HS) states in related systems researchgate.net.
Understanding the electronic structure and associated band gaps is vital for predicting material properties such as conductivity and optical response. For CoF₃, computational studies have reported a calculated band gap of 1.64 eV materialsproject.org. DFT calculations can also reveal details about the electronic configuration and density of states, contributing to a comprehensive understanding of how electrons are distributed within the material materialsproject.org. In broader contexts, DFT is used to characterize the electronic structure of ligands and their impact on the electronic environment of metal centers, such as the widening of the band gap between σ and pπ orbitals in certain carbene systems nottingham.ac.uk.
The interaction between metal centers and fluoroarene molecules is a significant area in catalysis and materials science. While direct modeling studies specifically detailing this compound interacting with fluoroarenes are not extensively detailed in the provided search snippets, related research offers context. Studies on perfluoroalkyl this compound complexes, for example, investigate their catalytic activity in fluorination reactions, implying interactions with organic substrates that may include fluorinated aromatic compounds researchgate.netresearchgate.netcolab.wsua.eduua.eduresearchgate.net. Computational methods are employed to understand the electronic factors governing these catalytic processes researchgate.netresearchgate.net. Furthermore, research on nickel-fluoride complexes has explored halogen bonding interactions with fluorinated aromatic systems like pentafluoropyridine, demonstrating the application of computational chemistry in understanding such interactions whiterose.ac.uk. These studies highlight the role of DFT in analyzing binding thermodynamics and electronic effects in metal-organic frameworks involving fluorinated species nsf.gov.
Computational methods, particularly DFT, are crucial for interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For perfluoroalkyl this compound complexes, DFT has been used to study the remarkable 19F NMR chemical shifts, which range from -716 to -759 ppm. These calculations help extract contributing paramagnetic and diamagnetic factors, aiding in the interpretation of experimental spectra researchgate.netresearchgate.net. The development of accurate DFT-based protocols for calculating 19F NMR chemical shifts is an active area of research, with studies investigating various functionals and basis sets, and considering factors like solvation effects and relativistic contributions researchgate.netwhiterose.ac.uknih.gov. These computational investigations are essential for assigning resonance signals and understanding the electronic environment around the fluorine nuclei in metal-fluoride complexes researchgate.netnih.gov.
Time-Dependent DFT (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the optical properties of molecules and materials, including excitation energies and absorption spectra. While specific TD-DFT studies focusing exclusively on the optical properties of this compound are not detailed in the provided results, the methodology is widely applied to related systems. TD-DFT calculations have been used to analyze the optical properties and assign spectral bands in transition metal complexes, such as those involving manganese and platinum, by correlating calculated electronic transitions with experimental absorption and emission spectra colab.wsresearchgate.net. Similarly, TD-DFT has been employed to explain the optical properties and electronic structures of porphyrin derivatives, providing insights into how molecular structure influences light absorption and emission researchgate.net. The expertise in TD-DFT for calculating photoabsorption spectra in the vacuum ultraviolet region by prominent researchers in the field further underscores its applicability to understanding the electronic transitions relevant to optical properties ua.eduua.edu.
Reaction Mechanism Elucidation via Computational Methodsrsc.org
Computational methods, particularly DFT, are instrumental in dissecting the intricate pathways of reactions involving cobalt complexes, including those with fluoride ligands. These studies aim to identify rate-determining steps, transition states, and reactive intermediates, thereby guiding experimental efforts and catalyst design. acs.orgeurekaselect.comfrontiersin.org
Pathway Analysis for Catalytic Cyclesrsc.org
Analysis of catalytic cycles using computational methods allows researchers to map out the sequence of elementary steps involved in a transformation. For cobalt-catalyzed reactions, DFT calculations can predict the relative energies of various intermediates and transition states, providing a detailed understanding of how the catalyst facilitates the reaction. For instance, in cobalt-catalyzed borylation of fluorinated arenes, DFT studies have elucidated the ortho-fluorine effect, where ortho-fluorine substituents stabilize cobalt-carbon bonds in relevant intermediates, thereby directing regioselectivity. princeton.edunih.gov These studies often involve calculating bond energies and reaction barriers to identify the most favorable pathways. eurekaselect.comprinceton.edunih.gov In the context of ethylene (B1197577) polymerization, DFT calculations have been used to probe how fluoride substituents and steric hindrance in cobalt complexes influence catalytic activity. rsc.orgrsc.orgrsc.org These investigations reveal that meta- and para-fluoride substitutions can boost catalytic activity and improve thermal stability, while steric hindrance from ortho groups enhances activity. rsc.orgrsc.orgrsc.org
Transition State Characterizationrsc.org
Characterizing transition states is crucial for understanding reaction kinetics and mechanisms. DFT calculations can predict the geometries and energies of transition states, providing activation barriers for specific reaction steps. For example, in cobalt-catalyzed C–H cyanation reactions, DFT analysis has identified the insertion of the cyanating agent into the cobalt–carbon bond as a rate-limiting step, with the transition state structure being significantly stabilized by London dispersion forces. beilstein-journals.orgbeilstein-journals.org Similarly, studies on cobalt-mediated intramolecular Pauson–Khand reactions involving vinyl fluoride moieties have identified alkene insertion as a potential rate-determining step, with DFT calculations providing detailed information on transition-state structures. thieme-connect.com
Evolutionary Algorithms in Crystal Structure Predictionbeilstein-journals.org
Evolutionary algorithms (EAs) are powerful optimization techniques that have found significant application in predicting the crystal structures of materials, including inorganic compounds. These algorithms mimic natural selection processes to explore a vast configuration space and identify low-energy structures. researchgate.netarxiv.orgresearchgate.netacs.orgacs.org For transition metal oxides, EAs coupled with DFT methods have been successfully employed to predict correct atomic magnetic moments, spin configurations, and crystal structures. acs.orgacs.org While direct applications of EAs specifically to this compound crystal structure prediction were not explicitly detailed in the search results, the general methodology is applicable to predicting stable and metastable structures of compounds based on their chemical composition. researchgate.netarxiv.orgresearchgate.net This approach is valuable for understanding potential polymorphs and their relative stabilities, which can influence material properties.
Quantum Chemical Topology (QTAIM) Analysisacs.org
Quantum Chemical Topology (QTAIM), pioneered by Bader, provides a framework for analyzing molecular structure and bonding based on the topology of the electron density. aip.orgwiley.comrsc.orgresearchgate.net This method partitions real space into atomic basins, allowing for the characterization of atoms within molecules and crystals. aip.orgwiley.comrsc.org QTAIM analysis can reveal detailed information about chemical bonding, such as the presence and nature of interactions between atoms, including metal-ligand bonds. researchgate.net By identifying bond critical points (BCPs) and analyzing properties like bond ellipticity, QTAIM can confirm the presence of specific bonding types, such as π-bonding in metal-ligand interactions. researchgate.net While specific QTAIM analyses on this compound were not directly cited with the number acs.org, the general application of QTAIM in understanding bonding in transition metal complexes is well-established and relevant for characterizing the electronic structure of this compound systems. researchgate.net
Investigation of Reaction Mechanisms and Reactivity Profiles of Cobalt Iii Fluoride
Coordination Chemistry and Ligand Exchange Processes
The coordination chemistry of Cobalt(III) fluoride (B91410) is marked by its ability to form complex anions and undergo ligand exchange reactions, particularly with silanes, and its behavior in different solvent environments.
Formation of Hexafluorocobaltate(III) Anions
Cobalt(III) fluoride can react with fluoride salts to yield the hexafluorocobaltate(III) anion, [CoF₆]³⁻ wikipedia.org. This complex is characterized by a central cobalt(III) ion octahedrally coordinated by six fluoride ligands. The hexafluorocobaltate(III) ion is known to be a high-spin complex, indicating that the d-electrons of the cobalt(III) ion are arranged to maximize unpaired electron density wikipedia.orgdoubtnut.comaskfilo.comvaia.com. For instance, potassium hexafluorocobaltate(III) has the chemical formula K₃[CoF₆] brainly.com. The octahedral geometry and the electronic configuration of the cobalt(III) center in [CoF₆]³⁻ contribute to its specific magnetic and spectroscopic properties doubtnut.comaskfilo.comvaia.com.
Ligand Exchange with Silanes and Solvent Coordination
Cobalt(III) complexes, frequently assumed to possess fluoride ligands, are known to engage in ligand exchange reactions with silanes. This process is hypothesized to generate cobalt(III) hydride species, which are crucial intermediates in certain catalytic cycles nih.gov. Specifically, (salen)this compound complexes are proposed to react with silanes, facilitating the formation of cobalt-hydride and silicon-fluoride bonds nih.gov.
The behavior of this compound complexes can be modulated by the coordinating solvent. For example, dinuclear cobalt(III) bridging fluoride dimers exhibit dynamic processes in strongly coordinating solvents such as acetonitrile, indicative of solvent coordination to the cobalt center. In contrast, these dimers display more static structures in weakly coordinating solvents like dichloromethane (B109758) osti.govresearchgate.net. These ligand exchange and coordination phenomena are also relevant in materials science, particularly in thermal atomic layer etching (ALE) processes where ligand exchange between metal fluorides and silane (B1218182) precursors facilitates the etching of metal fluoride layers researchgate.netacs.org.
Homolysis Reactions Triggered by Oxidation Potentials
Cobalt complexes, including those with fluoroalkyl ligands, can participate in homolysis reactions, leading to the generation of radicals upon photolysis or thermal activation osti.gov. The oxidation state of the cobalt center plays a critical role in these processes. Oxidation of cobalt(III) complexes can lead to the formation of cobalt(IV) species, which may involve the oxidation of associated fluoroalkyl ligands osti.gov.
In the context of Metal Hydride Atom Transfer (MHAT) reactions, oxidative hydrofunctionalizations are often proposed to involve cobalt(IV) sec-alkyl complexes. These intermediates are capable of undergoing homolysis of the cobalt-carbon bond nih.gov. Cobalt(III) alkyl complexes themselves can decompose via Co-C bond homolysis nih.gov. Furthermore, this compound complexes can be oxidized at lower potentials, particularly in the presence of coordinating solvents. This increased susceptibility to oxidation can potentially trigger homolysis pathways, facilitating radical generation or other reactive intermediates osti.gov. The study of these homolysis reactions is crucial for understanding catalytic cycles and designing new synthetic methodologies involving high-valent cobalt species osti.govosti.govnih.gov.
Decomposition Pathways and Stability in Reaction Environments
This compound exhibits distinct decomposition pathways under various conditions, impacting its stability in reaction environments.
Anhydrous this compound is sensitive to moisture and air. In the presence of even trace amounts of water, it can turn dark and react vigorously, often evolving oxygen chemicalbook.com. The hydrolysis reaction can be represented as: 4 CoF₃ + 2 H₂O → 4 HF + 4 Co F₂ + O₂ wikipedia.org Alternatively, hydrolysis can lead to cobalt(II) hydroxide (B78521) and hydrofluoric acid: CoF₃ + 2 H₂O → Co(OH)₂ + 3 HF smolecule.com
Thermally, this compound decomposes at elevated temperatures, typically above 350°C, yielding cobalt(II) fluoride and elemental fluorine: 2 CoF₃ → 2 CoF₂ + F₂ chemicalbook.comsmolecule.com This decomposition occurs within the temperature range of 350-700°C smolecule.com.
This compound is also a strong oxidizing agent and reacts vigorously with many elements, including aluminum, phosphorus, arsenic, sulfur, and iodine, resulting in its reduction to cobalt(II) fluoride chemicalbook.com. While stable in dry air, its reactivity with water and other substances underscores the need for careful handling and storage to maintain its integrity and prevent hazardous reactions chemicalbook.comfishersci.comsynquestlabs.comthermofisher.com.
Table 1: Preparation Methods for this compound
| Method | Reactants | Conditions | Products | Citation(s) |
| Direct Fluorination | Cobalt(II) fluoride (CoF₂) or Cobalt(II) chloride (CoCl₂) | 200-400 °C | This compound (CoF₃) | smolecule.com |
| Direct Fluorination | Cobalt(II) chloride (CoCl₂) | 250 °C | This compound (CoF₃) | wikipedia.org |
| Direct Fluorination | Cobalt(III) oxide (CoO) | 300-400 °C | This compound (CoF₃) | chemicalbook.comsmolecule.com |
| Electrolytic Oxidation | Cobalt(II) fluoride (CoF₂) | 40% Hydrofluoric acid (HF) | Hydrated this compound (CoF₃·3.5H₂O) | chemicalbook.comsmolecule.com |
| Thermogravimetric Synthesis | Cobalt(III) oxide (CoO) | Elevated temperatures with anhydrous hydrogen fluoride (HF) | This compound (CoF₃) | smolecule.com |
Table 2: Physical Properties of this compound
| Property | Value | Notes | Citation(s) |
| Appearance | Brown powder/solid | Light brown hexagonal crystal | wikipedia.orgchemicalbook.comchemimpex.comontosight.aiamericanelements.com |
| Density | 3.88 g/cm³ | 3.89 g/cm³ (isomorphous with AlF₃ and FeF₃) | wikipedia.orgchemicalbook.comamericanelements.com |
| Melting Point | 927 °C | Decomposes at 950 °C | chemicalbook.comontosight.aiamericanelements.com |
| Magnetic Susceptibility (χ) | +1900.0 × 10⁻⁶ cm³/mol | High-spin compound | wikipedia.org |
| Solubility in Water | Reacts | Insoluble in alcohol, ether, and benzene | chemicalbook.comamericanelements.com |
Table 3: Decomposition and Reactivity of this compound
| Condition/Reactant | Reaction/Observation | Products | Citation(s) |
| Contact with Water | Decomposes, turns dark, reacts violently, evolves oxygen | HF, CoF₂, O₂ (or Co(OH)₂) | wikipedia.orgchemicalbook.comsmolecule.com |
| Heating (>350°C) | Decomposes | CoF₂, F₂ | chemicalbook.comsmolecule.com |
| Vigorous Reaction | Reacts with elements like Al, P, As, S, I | Reduced to CoF₂ | chemicalbook.com |
| Contact with Combustible Material | May ignite combustibles, causes fire | N/A | fishersci.comthermofisher.com |
Compound Name Table:
| Common Name | Chemical Formula | Other Names |
| This compound | CoF₃ | Cobalt trifluoride, Cobaltic fluoride |
| Hexafluorocobaltate(III) anion | [CoF₆]³⁻ |
Advanced Research Applications in Materials Science Utilizing Cobalt Iii Fluoride
Battery Technology Research
The pursuit of higher energy density and improved cycle stability in energy storage devices has led researchers to explore novel materials, including transition metal fluorides like Cobalt(III) fluoride (B91410).
Cobalt(III) fluoride is being investigated as a potential cathode material for lithium-ion batteries (LIBs). Metal fluorides, in general, are attractive due to their high theoretical capacities and potentials, stemming from the high electronegativity of fluorine, which leads to enhanced ionic character in metal-fluorine bonds and consequently high working potentials oaepublish.com. CoF₃ has been identified as a cathode candidate with a high working potential of approximately 3.54 V versus Li/Li⁺ researchgate.net.
Research has focused on synthesizing nanostructured CoF₃ for battery applications. For instance, nano-CoF₃ powders synthesized via direct fluorination at 100 °C have demonstrated promising electrochemical performance. These materials can undergo a conversion process similar to cobalt oxides when reacting with lithium metal researchgate.net. Studies have reported reversible capacities around 390 mAh/g after several cycles, with specific samples achieving approximately 247.5 mAh/g after 100 cycles at a current density of 1.0 C, indicating potential for good cycle stability when optimized researchgate.net.
However, a common challenge with metal fluoride conversion-type cathode materials, including CoF₃, is managing voltage hysteresis and ensuring robust cycling performance due to inherent insulation and conversion reaction kinetics researchgate.netrsc.org. Efforts are ongoing to mitigate these issues through material engineering and composite formulations.
Table 1: Electrochemical Performance of Nano-CoF₃ in Lithium-Ion Batteries
| Fluorination Temperature (°C) | Reversible Capacity (mAh/g) | Cycle Stability (mAh/g after 100 cycles) | Reference |
| 100 | ~390 (after subsequent cycles) | 247.5 | researchgate.net |
The intrinsic properties of this compound, such as its high theoretical capacity and potential, contribute to the potential for enhanced energy density in battery systems oaepublish.comchemimpex.com. While CoF₃ offers a high working potential, achieving long-term cycle stability remains a critical area of research. The development of nanostructured CoF₃ and composite electrode designs aims to improve ion and electron transport, thereby enhancing both energy density and the longevity of battery systems researchgate.netrsc.org.
Electronic Materials Research
This compound plays a role in the fabrication of advanced materials for electronic applications, particularly in the development of high-performance thin films and potential semiconductor components.
This compound is utilized in the production of electronic components, contributing to the fabrication of high-performance materials such as thin films chemimpex.com. High-purity this compound sputtering targets are manufactured for use in semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) applications, including displays and optical devices americanelements.com. These targets can be supplied in various custom shapes and configurations to meet the demands of diverse coating equipment and processes, facilitating the deposition of thin films with controlled properties americanelements.com.
Table 2: Applications of this compound in Thin Film Fabrication
| Application Area | Deposition Method(s) | Target Material | Reference |
| Semiconductor, Display, Optical | Sputtering, CVD, PVD | This compound | americanelements.com |
Beyond thin film deposition, research indicates potential applications of this compound in semiconductor technologies. Specifically, the fabrication of cobalt trifluoride (CoF₃) from cobalt nanostructures using Focused Electron Beam Induced Processing (FEBIP) can lead to the creation of ferromagnetic/antiferromagnetic (Co/CoF₃) bilayer structures researchgate.netcsic.es. These structures exhibit magnetic exchange bias phenomena, which are valuable for applications in magnetic sensing and other advanced electronic devices researchgate.netcsic.es.
Magnetic Materials Research
This compound is an important compound in the research and development of magnetic materials, finding applications in areas such as data storage and magnetic resonance imaging (MRI) chemimpex.com. Research has shown that CoF₃ exhibits antiferromagnetic properties at room temperature researchgate.netcsic.es. This characteristic is significant for engineering heterostructures, such as Co/CoF₃ bilayers, which demonstrate magnetic exchange bias effects researchgate.netcsic.es. These effects are crucial for developing next-generation magnetic sensors and spintronic devices where precise control over magnetic states is required researchgate.netcsic.es.
Table 3: Magnetic Properties and Applications of this compound
| Material | Magnetic Property | Key Application Area | Reference |
| This compound (CoF₃) | Antiferromagnetic (at RT) | Magnetic Sensing (Exchange Bias) | researchgate.netcsic.es |
Advanced Ceramics Developmentthis compound is a subject of research for its potential in producing advanced ceramics with tailored electrical or magnetic propertieschemimpex.comsmolecule.com. Studies indicate that cobalt fluoride compounds, including this compound, can contribute to ceramics exhibiting improved mechanical properties, enhanced thermal stability, and greater resistance to wear and corrosiondatahorizzonresearch.com. These advanced ceramic materials are increasingly sought after in sectors such as aerospace, automotive, and electronics for applications including cutting tools and wear-resistant coatingsdatahorizzonresearch.com. Furthermore, research into fluorinating inorganic materials, such as ceramics, using this compound has shown potential for improving electrical conductivity and thermal stabilitysmolecule.com.
Data Table for Advanced Ceramics Development:
| Property Enhanced | Potential Application Examples | Source(s) |
| Mechanical Properties | Cutting tools, wear-resistant components | datahorizzonresearch.com |
| Thermal Stability | High-temperature components | datahorizzonresearch.com |
| Wear Resistance | Components in demanding environments | datahorizzonresearch.com |
| Corrosion Resistance | Components in demanding environments | datahorizzonresearch.com |
| Electrical Conductivity | Advanced electronic materials | smolecule.com, chemimpex.com |
| Magnetic Properties | Specialized electronic materials | smolecule.com, chemimpex.com |
Catalysis Research and Development Utilizing Cobalt Iii Fluoride
Applications in Organic Synthesis
In organic synthesis, Cobalt(III) fluoride (B91410) and its related complexes are employed for their ability to introduce fluorine atoms into organic molecules and to influence reaction pathways.
Enhancing Reaction Rates and Selectivity in Various Transformations
Cobalt(III) fluoride acts as a catalyst or catalyst precursor in several organic reactions, contributing to enhanced reaction rates and improved selectivity. Its ability to facilitate reactions under mild conditions makes it appealing for synthetic chemists. For instance, cobalt-catalyzed divergent aminofluorination and diamination of styrenes can be controlled by the addition of phosphine (B1218219) ligands, allowing for selective product formation acs.org. In some cobalt-catalyzed hydrofunctionalization reactions, this compound species are identified as intermediates that influence the reaction pathway and selectivity, such as achieving excellent selectivity (98:2) in the hydrosilylation of aryl alkenes researcher.life.
Catalytic Fluorination of Organic Substrates
A primary application of this compound in organic synthesis is its role as a potent fluorinating agent. It is widely used for the selective introduction of fluorine atoms into various organic molecules, including alkenes and aromatic compounds nih.gov. Perfluoroalkyl this compound complexes, for example, have demonstrated activity in the catalytic fluorination of substrates like p-toluoyl chloride, yielding acyl fluorides with near-quantitative efficiency acs.org. Cobalt-fluorine compounds are recognized for their capacity to perform electrophilic, nucleophilic, and radical-atom transfer fluorinations of olefins and other activated substrates nih.govresearchgate.net.
Specific examples of its application include:
Selective Fluorination of Hydrocarbons: this compound can be used in gas-phase reactions at elevated temperatures (150–450 °C) for the production of perfluoroalkanes, offering better process control and yields compared to other methods ugr.es.
Synthesis of Fluorinated Molecules: CoF₃ has been employed in the gas-phase fluorination of [¹⁸F]fluoromethane to produce [¹⁸F]fluoroform, a key radiolabeling agent, achieving moderate to high molar activity nih.gov.
Fluorination of Adamantane (B196018) Derivatives: Research indicates that Co-F compounds can selectively fluorinate adamantane derivatives, with yields of fluorinated products exceeding 90% researchgate.net.
| Reaction Type | Substrate Example | Product Example | Yield/Selectivity Metric | Reference |
| Catalytic Fluorination | p-Toluoyl chloride | Acyl fluoride | Near-quantitative | acs.org |
| Catalytic Fluorination | Adamantane derivatives | 1-Fluoroadamantane | 38% | researchgate.net |
| Catalytic Fluorination | Adamantane derivatives | Fluorinated hydrocarbons | >90% | researchgate.net |
| Aminofluorination of Styrenes | Substituted Styrenes | Aminofluorinated products | 24–75% | acs.org |
| Gas-phase Fluorination | [¹⁸F]Fluoromethane | [¹⁸F]Fluoroform | Moderate to high Am | nih.gov |
| Hydrofunctionalization (Hydrosilylation) | Aryl alkenes | Hydrosilylated products | 98:2 (b/l) selectivity | researcher.life |
Hydrosilylation and Hydrofunctionalization Reactions
Cobalt-catalyzed hydrosilylation and hydrofunctionalization reactions often involve cobalt hydride or cobalt alkyl intermediates, with this compound playing a role as a precursor or characterized species within these catalytic cycles. While direct catalytic activity may sometimes be attributed to other cobalt species, CoF₃ is integral to the mechanistic understanding and development of these transformations. For example, in oxidative cobalt-salen catalyzed hydrofunctionalization of alkenes, this compound complexes are characterized, although cobalt(III) aquo complexes are found to be more active with silanes nih.govacs.org. Studies propose mechanisms where fluorine atom transfer from this compound to silyl (B83357) radicals occurs during hydrosilylation escholarship.orgchemrxiv.org. Furthermore, this compound intermediates are implicated in cobalt-catalyzed radical-polar crossover reactions for alkene hydrofunctionalization, such as aminofluorination acs.org.
Electrocatalysis Research
The electrochemical properties of this compound are being investigated for applications in energy conversion and storage devices.
Fuel Cell Catalyst Development
Researchers are exploring the potential of this compound as a catalyst material in fuel cells. Its ability to facilitate key electrochemical reactions, such as the oxygen reduction reaction, makes it a candidate for improving fuel cell performance nih.gov. While research is ongoing, the high oxidation state of cobalt and the presence of fluoride ions suggest potential catalytic activity in electrochemical environments relevant to fuel cell operation.
Supercapacitor Electrode Material Investigations
This compound is under investigation as an electrode material for advanced energy storage devices, including supercapacitors and lithium-ion batteries. Its electrochemical properties are being leveraged to enhance the performance of these devices. For instance, nano-Cobalt(III) fluoride (nano-CoF₃) powders have been utilized as electrode materials in lithium-ion batteries, achieving reversible capacities of approximately 390 mAh/g after multiple cycles researchgate.net. This compound is also listed among compounds considered for electrolyte compositions in electrochemical cells, including batteries and supercapacitors, highlighting its relevance in this field google.com.
Compound List:
this compound (CoF₃)
Cobalt(II) fluoride (CoF₂)
Cobalt(II,III) oxide (Co₃O₄)
Cobalt(II) hydroxide (B78521) (Co(OH)₂)
Cobalt(II) chloride (CoCl₂)
Cobalt(III) oxide
Cobalt(II) silicofluoride hexahydrate
Cobalt(II) silicofluoride
Cobalt fluoride tetrahydrate
Cobalt trifluoride (synonym for this compound)
Cobaltic fluoride (synonym for this compound)
Trifluorocobalt (synonym for this compound)
Cobalt(3+) fluoride (synonym for this compound)
Perfluoroalkyl this compound complexes
Cobalt(III) bis(perfluoroalkyl)complexes
Cobalt(II) fluoride dihydrate
Cobalt(II) fluoride trihydrate
Cobalt(II) phosphate (B84403)
Cobalt(II) oxide
[¹⁸F]fluoromethane
[¹⁸F]fluoroform
Cobalt(III) aquo complex
Cobalt hydride complex
this compound intermediate
Cobalt(III) alkyl complex
Cobalt(II) complex
this compound species
Cobalt(III)–X MOFs (where X can be F, Cl)
Cobalt(II) fluoride (CoF₂)
this compound (CoF₃)
Aluminum fluoride (AlF₃)
Lithium hexafluorophosphate (B91526) (LiPF₆)
Super P carbon powder
PVDF (Polyvinylidene fluoride)
Cobalt(II) fluoride (CoF₂)
this compound (CoF₃)
Cobalt(II) fluoride dihydrate
Cobalt(II) fluoride trihydrate
Cobalt(II) fluoride tetrahydrate
Cobalt(II) phosphate
Cobalt(II) oxide
Cobalt(II) silicofluoride
Cobalt(II) silicofluoride hexahydrate
Cobalt fluoride tetrahydrate
Cobalt(III) oxide
Cobalt(II) hydroxide
Cobalt(II) chloride
Cobalt(II,III) oxide
Water Oxidation Electrocatalyst Studies (Acidic, Neutral, Alkaline Media)
Research into electrocatalytic water oxidation, a crucial process for renewable energy technologies like artificial photosynthesis and hydrogen production, has explored the potential of cobalt-based materials, sometimes involving fluoride species. While initial hypotheses suggested that this compound itself could act as a homogeneous catalyst for water oxidation, investigations have often revealed that the active catalytic species are typically heterogeneous cobalt-oxide materials or related oxyfluorides formed under electrochemical conditions.
In acidic media, studies involving cobalt ions in fluoride-buffered solutions have demonstrated the generation of catalytic activity for water oxidation. For instance, electrochemical oxidation of Co(II) in aqueous fluoride solutions was investigated with the expectation of forming CoF₃ to enable catalytic water oxidation. However, the active catalyst identified was a heterogeneous Co-oxide material. This material showed an abrupt onset of catalytic current at approximately 1.5 V versus the reversible hydrogen electrode (RHE) in a fluoride electrolyte at pH 3.5 nsf.gov. Constant-potential electrolysis led to the deposition of a material that sustained oxygen evolution with high Faradaic yield nsf.gov.
Across a broader pH range from 0 to 14, mechanistic investigations of cobalt-catalyzed water oxidation have been conducted using electrodeposited cobalt-oxide catalyst films (CoOxcfs) in various buffering electrolytes, including those containing fluoride osti.govresearchgate.netacs.org. These studies indicate that while cobalt-oxide materials are effective electrocatalysts for water oxidation in neutral and alkaline media, their stability can be affected in acidic conditions due to dissolution researchgate.net. A notable observation is the shift in catalytic behavior below pH 3, where the reaction transitions from heterogeneous catalysis producing O₂ to homogeneous catalysis yielding H₂O₂ osti.govresearchgate.netacs.org. This suggests that the specific speciation and stability of cobalt species, influenced by pH and the presence of fluoride, are critical for efficient water oxidation.
Table 1: Cobalt-Based Electrocatalyst Performance in Water Oxidation Studies
| Catalyst System / Conditions | pH Range | Key Performance Metrics | Reference |
| Heterogeneous Co-oxide material (from Co(II) + fluoride) | ~3.5 | Onset of catalytic current ~1.5 V vs. RHE | nsf.gov |
| Co-oxide electrocatalysts in fluoride-buffered electrolyte | 3.4 | Active for water oxidation | osti.govresearchgate.netacs.org |
| Cobalt-catalyzed water oxidation (general) | 0-14 | Heterogeneous (O₂) above pH 3; Homogeneous (H₂O₂) below pH 3 | osti.govresearchgate.netacs.org |
| Cobalt–iron fluoride nanosheets (CoFeF-GA) in 1 M KOH | Alkaline | Overpotential (η): 245 mV at 10 mA cm⁻²; Tafel slope: 90 mV dec⁻¹ | mdpi.com |
| Porous Fe–Co–F nanocubes (derived from PBAs) in 1.0 M KOH | Alkaline | Overpotential (η): 250 mV at 10 mA cm⁻²; Tafel slope: 39 mV dec⁻¹ | researchgate.netacademie-sciences.fr |
| Mixed Co/Fe oxyfluoride (Co₀.₅Fe₀.₅O₀.₅F₁.₅) in alkaline media | Alkaline | Overpotential (η): 320 mV at 10 mA·cm⁻²; Mass activity: 112 A·g⁻¹ at 1.55 V vs. RHE | academie-sciences.fr |
Role as a Precursor in Catalyst Synthesis
This compound serves as a valuable precursor and reagent in the synthesis of a variety of cobalt-containing catalysts and advanced materials. Its chemical properties facilitate the incorporation of cobalt into complex structures, often enabling reactions or material formations that are difficult to achieve with other cobalt sources.
Production of Cobalt-Based Catalysts
This compound is recognized for its utility in the production of cobalt-based catalysts, which are essential in various chemical transformations, including organic synthesis and polymerization processes chemimpex.comsigmaaldrich.comsigmaaldrich.com. The compound's high oxidation state and its ability to coordinate with fluoride ions make it an effective reagent for introducing cobalt into catalytic frameworks. Researchers utilize this compound for its capacity to facilitate reactions under mild conditions, enhancing reaction rates and selectivity, thereby increasing its appeal in both academic research and industrial applications chemimpex.com. Beyond direct catalytic roles, it also acts as a precursor for synthesizing other cobalt compounds, such as cobalt oxides and metal complexes, which find applications in materials science chemimpex.com.
Formation of Mixed-Metal Fluoride Catalysts (e.g., Fe-Co-F nanocubes)
This compound, or related cobalt fluoride compounds, are employed as precursors in the synthesis of mixed-metal fluoride catalysts, which have shown promise in electrochemical applications like the oxygen evolution reaction (OER) mdpi.comresearchgate.netacademie-sciences.fr. For example, the preparation of cobalt-iron fluoride (CoFeF) nanosheets supported on graphene architectures (CoFeF-GA) involves a fluoridation step using ammonium (B1175870) fluoride on a cobalt-iron precursor material mdpi.com. This process leads to the formation of ionic metal-F bonds, which are beneficial for tuning the surface chemistry of the catalysts.
Furthermore, mixed-metal fluoride nanocubes, such as iron-cobalt-fluoride (Fe-Co-F) nanocubes, have been synthesized through methods that involve fluoride etching of Prussian blue analogue precursors containing iron and cobalt researchgate.net. These structures often possess a porous morphology with numerous defects and voids, which are crucial for facilitating mass transport and ion diffusion, thereby enhancing their activity for water oxidation researchgate.net. The incorporation of fluorine into transition metal compounds is known to promote excellent OER activity due to the coexistence of ionic metal-F and metal-O bonds researchgate.net. Additionally, hydrated fluoride precursors, like CoFeF₅(H₂O)₇, can be thermally decomposed to yield mixed cobalt-iron oxyfluorides, demonstrating the role of cobalt fluorides in creating advanced electrocatalytic materials academie-sciences.fr.
Compound List
this compound (CoF₃)
Cobalt trifluoride
Cobaltic fluoride
Cobalt-oxide materials
Cobalt(II)
Cobalt(II,III) oxide
Cobalt(II) oxide
Cobalt(III) perfluoroethyl complexes
Cobalt(II) fluoride
Cobalt phosphide (B1233454)
Cobalt phosphide NRs
Cobalt phosphide NPs
Iron(III) fluoride
Iron-cobalt-fluoride nanocubes (Fe-Co-F nanocubes)
Mixed-metal fluoride catalysts
Mixed Co/Fe oxyfluoride
Cobalt-iron fluoride nanosheets (CoFeF)
Graphene oxides (GO)
Ammonium fluoride (NH₄F)
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂)
Iron nitrate nonahydrate (Fe(NO₃)₃)
Sodium carbonate (Na₂CO₃)
Ethylene (B1197577) glycol
Ammonium hydroxide (NH₃·H₂O)
Potassium hydroxide (KOH)
Trioctylphosphine (TOP)
Trioctylphosphine oxide (TOPO)
Cobalt trifluoroacetate (B77799) (Co(TFA)₂)
Iron trifluoroacetate (Fe(TFA)₂)
Manganese trifluoroacetate (Mn(TFA)₂)
FeF₂ nanorods
FeF₃ nanorods
Prussian blue analogue
NiFe layered double hydroxides (NiFe-LDH)
NiFe-LDH
NiCoFe-LDH
Cobalt-iron oxyfluoride (Co₀.₅Fe₀.₅O₀.₅F₁.₅)
Hydrated fluoride precursor (CoFeF₅(H₂O)₇)
(Co₁₋ₓFeₓ)²⁺Fe³⁺F₅(H₂O)₇
Emerging Research Frontiers and Future Perspectives for Cobalt Iii Fluoride
Exploitation in Fluoroalkylation Reactions
The utility of cobalt(III) fluoride (B91410) and its derivatives in fluoroalkylation reactions is a significant area of emerging research. While CoF₃ itself is a potent agent for exhaustive fluorination, recent studies have focused on harnessing the reactivity of perfluoroalkyl cobalt(III) fluoride complexes for more controlled fluoroalkylation. These complexes serve as valuable models and potential catalysts for the formation of fluorinated small molecules and polymers nih.gov.
In one notable application, perfluoroalkyl Co(III) fluoride complexes have demonstrated catalytic activity in the fluorination of acyl chlorides. For instance, complexes such as CpCo(CF₂Rf)(F)(PR₃) (where Cp = η5-cyclopentadienyl; Rf = F, CF₃) have been shown to efficiently promote the synthesis of various acyl fluorides using a fluoride source like silver fluoride (AgF). In these catalytic cycles, the high-valent Co(III) center plays a crucial role in the nucleophilic substitution of the chloride with fluoride researchgate.net.
The general scheme for such a conversion of a hydrocarbon to a perfluorocarbon using CoF₃ can be represented as: 2CoF₃ + R-H → 2CoF₂ + R-F + HF wikipedia.org
This reactivity underscores the potential for developing more selective fluoroalkylation methods by modifying the ligand sphere around the cobalt center, thereby tuning its reactivity.
Investigations into High-Valent Cobalt Chemistry
Research into high-valent cobalt chemistry is crucial for developing new catalytic cycles, and this compound is a key player in these investigations. The high oxidation state of cobalt in CoF₃ makes it a potent oxidizing agent, and its fluoride ligands can be transferred in complex chemical transformations.
Recent studies have proposed the involvement of high-valent cobalt-fluoride species in oxidative fluorination reactions. For example, in cobalt-catalyzed oxidative fluorination of saturated hydrocarbons, mechanistic investigations suggest the involvement of a Co(IV) difluoride (CoIV-(F)₂) species as the likely active oxidant for C-H bond activation. Following this, a Co(III)-F species is proposed to be the fluorine atom donor to the resulting carbon-centered radical, leading to the formation of the C-F bond. This dual role of high-valent cobalt species, acting first as a C-H oxidant and then as a fluorine transfer agent, highlights a sophisticated reaction pathway that moves beyond traditional fluorination mechanisms researchgate.net.
These proposed mechanisms are often part of a catalytic cycle where a Co(II) precatalyst is oxidized in situ. The resulting high-valent cobalt-fluoride intermediates are the key species responsible for the challenging C-H fluorination.
Development of Cobalt Difluorocarbene Complexes
The synthesis and reactivity of transition-metal difluorocarbene complexes are of significant interest due to their potential in constructing fluorinated molecules. While not directly synthesized from CoF₃, the development of cobalt difluorocarbene complexes is intricately linked to this compound chemistry.
Research has shown that cobalt difluorocarbene complexes can be selectively formed from perfluoroalkyl this compound precursors. Specifically, the abstraction of a fluoride ion from a trifluoromethyl ligand attached to a cobalt(III) center leads to the formation of an electrophilic difluorocarbene complex. This transformation is a critical step in the potential elongation of perfluoroalkyl chains, as the generated difluorocarbene can insert into a remaining cobalt-perfluoroalkyl bond nih.govresearchgate.net.
This indirect pathway highlights the foundational role of this compound chemistry in accessing these highly reactive intermediates. The stability and reactivity of the resulting difluorocarbene complexes are influenced by the ancillary ligands bound to the cobalt center.
| Precursor Complex Type | Transformation | Resulting Species | Application |
| Perfluoroalkyl this compound | Fluoride Abstraction from CF₃ Ligand | Cobalt Difluorocarbene Complex | Perfluoroalkyl Chain Elongation |
Advancement of Solid-State Fluorinating Agents
This compound is a well-established and powerful solid-state fluorinating agent, historically used in the "Fowler process" for the perfluorination of hydrocarbons. Its utility lies in its ability to deliver fluorine atoms in a more controlled manner than elemental fluorine, reducing polymerization and decomposition of the organic substrate researchgate.net. The reaction proceeds by reducing CoF₃ to cobalt(II) fluoride (CoF₂), which can then be regenerated by reaction with elemental fluorine.
Recent advancements focus on improving the efficiency and applicability of this solid-state reagent. One such advancement is the use of supported CoF₃, for example, on alumina. This approach can enhance the reagent's performance and facilitate its use in packed-bed reactors for continuous flow processes. Alumina-supported cobalt trifluoride has been successfully used for the fluorination of carbon monoxide to produce carbonyl fluoride, a valuable synthon in fluorine chemistry. This method avoids the formation of carbon tetrafluoride, a common byproduct in the direct fluorination of carbon monoxide researchgate.net.
The table below summarizes key aspects of CoF₃ as a solid-state fluorinating agent.
| Feature | Description |
| Reaction Type | Solid-gas phase fluorination |
| Typical Substrates | Hydrocarbons, Carbon Monoxide |
| Product | Perfluorocarbons, Carbonyl Fluoride |
| Byproduct | Cobalt(II) fluoride (CoF₂) |
| Advancements | Use of supported CoF₃ (e.g., on alumina) for improved performance and application in flow chemistry |
Integration with Dual Catalysis Systems
The integration of potent stoichiometric reagents like this compound into dual catalysis systems represents a promising, albeit largely prospective, frontier. Dual catalysis, or tandem catalysis, involves the simultaneous or sequential operation of two distinct catalytic cycles to achieve a transformation not possible with a single catalyst.
While direct examples of CoF₃ being a core component of a dual catalytic cycle are not yet prevalent in the literature, the concept holds significant potential. For instance, a photocatalyst could be employed to generate a radical intermediate from an organic substrate. This reactive species could then interact with CoF₃, which would serve as a stoichiometric fluorine atom source in a subsequent step. This synergistic approach could enable complex fluorinations under mild conditions.
The principles of synergistic catalysis, combining photoredox, transition metal, or organocatalysis with a potent fluorinating agent like CoF₃, could open new avenues for selective C-F bond formation. A hypothetical dual catalytic system could involve:
Catalyst 1 (e.g., a photocatalyst): Activation of a substrate through single-electron transfer to generate a radical intermediate.
Reagent (CoF₃): Interception of the radical intermediate by CoF₃ to achieve fluorination, with CoF₃ being reduced to CoF₂.
This approach would leverage the mild activation provided by the catalyst and the high fluorinating power of CoF₃. Future research in this area is anticipated to unlock novel and efficient synthetic methodologies.
Q & A
Q. What are the standard laboratory methods for synthesizing Cobalt(III) fluoride (CoF₃), and how can experimental reproducibility be ensured?
Answer: CoF₃ is typically synthesized via two primary routes:
- Direct fluorination : Heating CoCl₂ at 250°C under a fluorine gas (F₂) atmosphere .
- Halogen trifluoride reactions : Reacting CoCl₂ with ClF₃ or BrF₃ in anhydrous conditions .
To ensure reproducibility:
- Document reaction parameters (temperature, gas flow rates, precursor purity) in detail.
- Include characterization data (XRD, elemental analysis) for key intermediates and final products.
- Adhere to guidelines for reporting experimental methods, such as separating generic procedures (e.g., purification) from novel steps .
Q. How can researchers characterize the structural and electronic properties of CoF₃?
Answer: Key techniques include:
- X-ray diffraction (XRD) : To confirm the rhombohedral crystal structure (space group R-3c) and Co–F bond distances (~189 pm) .
- Vibrational spectroscopy : Infrared/Raman spectroscopy to identify F–Co–F stretching modes.
- Magnetic susceptibility measurements : To assess high-spin d⁶ electronic configurations and detect deviations due to Jahn-Teller distortions .
- X-ray absorption spectroscopy (XAS) : To probe oxidation states and local coordination geometry .
Q. What factors influence the stability of CoF₃ under varying environmental conditions?
Answer: CoF₃ degrades via hydrolysis, producing HF and O₂. Stability considerations include:
Q. What are the primary research applications of CoF₃ in synthetic chemistry?
Answer:
- Fluorination agent : Converts hydrocarbons to perfluorocarbons via radical mechanisms.
- Catalytic precursor : Generates [CoF₆]³⁻ complexes for studying spin-crossover phenomena.
- Material science : Used in fluoride-ion batteries due to its high redox potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic susceptibility values for CoF₃?
Answer: Discrepancies often arise from:
- Sample purity : Trace CoF₂ impurities reduce measured susceptibility. Validate purity via XRD and elemental analysis.
- Measurement conditions : Account for temperature-dependent spin states and ligand field effects.
- Methodological rigor : Cross-validate data using SQUID magnetometry and computational models (DFT) .
Table 1 : Example data reconciliation for magnetic susceptibility (χ)
| Study | χ (10⁻⁶ cm³/mol) | Notes |
|---|---|---|
| A | +1900 | Anhydrous, high purity |
| B | +1650 | Hydrated sample |
| C | +2050 | Theoretical DFT value |
Q. What advanced techniques optimize CoF₃ synthesis yield and purity?
Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves crystallinity (see analogous cobaltocenium complexes) .
- In situ monitoring : Use mass spectrometry to track F₂ consumption and HF byproduct formation.
- Post-synthetic treatments : Anneal samples under F₂ to eliminate oxygen vacancies .
Q. How do computational models explain CoF₃’s electronic structure and reactivity?
Answer:
- Density Functional Theory (DFT) : Predicts planar D₃h symmetry in the gas phase and quantifies Jahn-Teller distortion energies .
- Ligand field theory : Explains the stabilization of high-spin Co³⁺ in octahedral fields.
- Reactivity simulations : Model fluorine radical release mechanisms during fluorination reactions .
Q. What methodologies assess fluoride release kinetics from CoF₃ in aqueous systems?
Answer:
- Ion-selective electrodes (ISE) : Monitor F⁻ concentration in real-time .
- Isotopic tracing : Use ¹⁸F-labeled CoF₃ to track dissolution pathways.
- Systematic reviews : Apply frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study validity .
Methodological Guidelines
- Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to separate core findings from supplementary data .
- Conflict resolution : Use multi-technique validation (e.g., XRD + spectroscopy) to address data contradictions .
- Safety protocols : Document hazardous byproducts (e.g., HF) in experimental sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
